

LysoSR-549: An In-Depth Technical Guide to its Applications in Autophagy Research

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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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This guide provides a comprehensive overview of **LysoSR-549**, a fluorescent probe for monitoring lysosomes, and its applications in the intricate process of autophagy. We will delve into the core principles of its mechanism, detailed experimental protocols, and the interpretation of data, supported by quantitative analysis and visual representations of key cellular pathways.

Introduction to LysoSR-549

LysoSR-549 is a fluorescent dye specifically designed to accumulate in lysosomes, the acidic organelles responsible for degradation and recycling within the cell. Its fluorescence is highly dependent on the pH of its environment, making it an invaluable tool for studying lysosomal function and dynamics. This property is particularly relevant in the context of autophagy, a fundamental cellular process for the removal of damaged organelles and misfolded proteins, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. The acidic environment of the lysosome and the subsequent acidification of the autolysosome are critical for the activity of degradative enzymes.

The mechanism of **LysoSR-549** involves the protonation of the dye within the acidic lumen of the lysosome, which leads to its accumulation and a significant increase in its fluorescence intensity. This pH-dependent fluorescence allows researchers to monitor changes in lysosomal pH, which can be indicative of various cellular states, including the progression of autophagy.

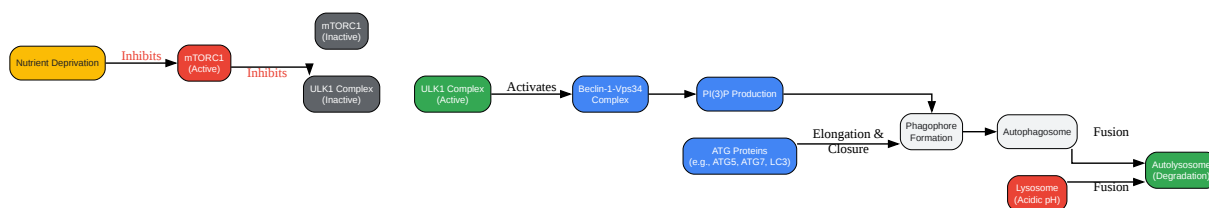
Quantitative Data

The photophysical properties of **LysoSR-549** are crucial for its application in fluorescence microscopy. While specific data for **LysoSR-549** can be limited, it is structurally related to the well-characterized Janelia Fluor 549 (JF-549). The following table summarizes the available quantitative data for **LysoSR-549** and its parent compound, Janelia Fluor 549, for reference.

Property	LysoSR-549	Janelia Fluor 549 (for reference)
Excitation Maximum (λ_{ex})	~549 nm	549 nm[1]
Emission Maximum (λ_{em})	~571 nm	571 nm[1]
Quantum Yield (Φ)	Not explicitly reported	0.88[1]
Extinction Coefficient (ϵ)	Not explicitly reported	101,000 M ⁻¹ cm ⁻¹ [1]
pH Sensitivity	Fluorescence intensity increases significantly in acidic environments (pH 4-5)[2]	Not typically used as a pH indicator

Signaling Pathways in Autophagy

Autophagy is a tightly regulated process involving a cascade of signaling molecules. Understanding this pathway is essential for interpreting data from autophagy assays.



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Figure 1: Simplified signaling pathway of mammalian autophagy.

Experimental Protocols

While a specific protocol for **LysoSR-549** in autophagy research is not readily available in the literature, its application would be analogous to that of other lysosomotropic dyes like LysoTracker. The following protocols are adapted for the use of **LysoSR-549** based on established methodologies for monitoring autophagy.

Monitoring Autophagic Flux with LysoSR-549

Autophagic flux is a measure of the entire autophagy process, from the formation of autophagosomes to their degradation in autolysosomes. An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation step. Lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine, are used to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes that can be quantified.

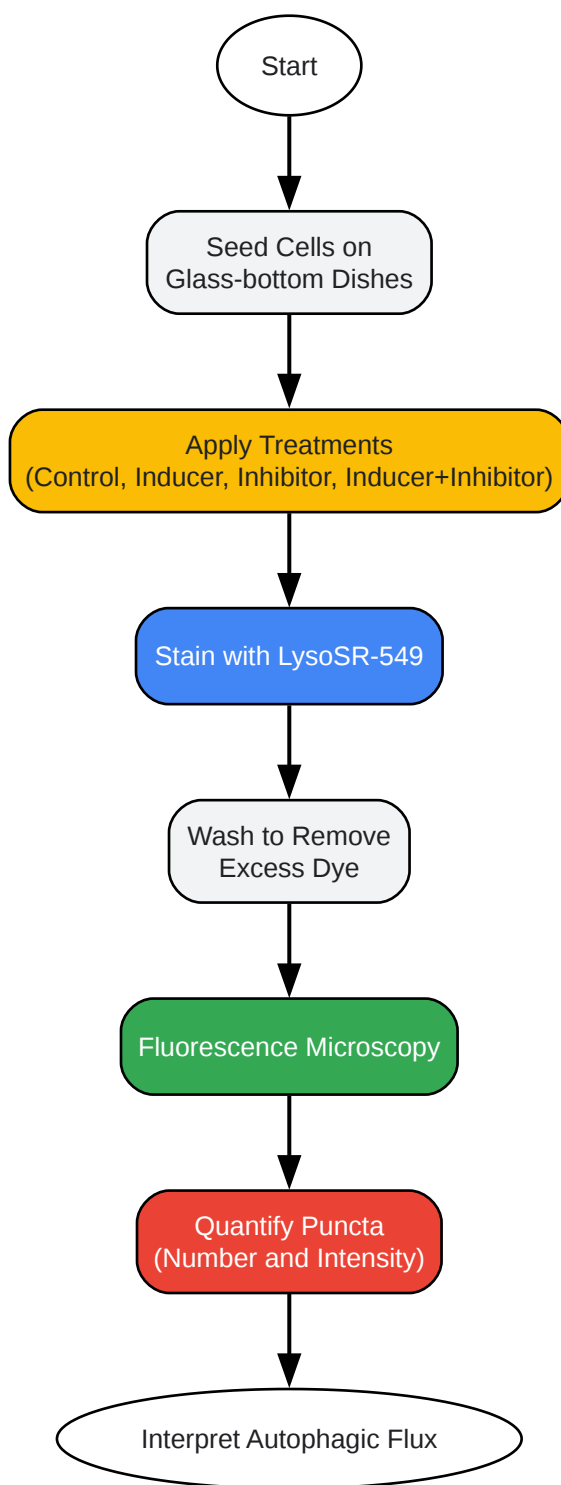
Objective: To measure the autophagic flux in response to a treatment of interest.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- **LysoSR-549** stock solution (e.g., 1 mM in DMSO)
- Autophagy inducer (e.g., rapamycin, starvation medium)
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- Fluorescence microscope with appropriate filter sets for **LysoSR-549**

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture until they reach the desired confluency (typically 50-70%).
- Treatment:
 - Control Group: Treat cells with vehicle control.
 - Inducer Group: Treat cells with the autophagy inducer for the desired time.
 - Inhibitor Group: Treat cells with the lysosomal inhibitor for a time sufficient to block lysosomal degradation (e.g., 2-4 hours).
 - Inducer + Inhibitor Group: Co-treat cells with the autophagy inducer and the lysosomal inhibitor.
- Staining with **LysoSR-549**:
 - Prepare a working solution of **LysoSR-549** in pre-warmed culture medium (e.g., 50-100 nM).
 - Remove the medium from the cells and add the **LysoSR-549** staining solution.
 - Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Washing: Gently wash the cells two to three times with pre-warmed culture medium to remove excess dye.
- Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.
- Image Analysis:
 - Quantify the number and intensity of **LysoSR-549** positive puncta per cell for each condition.
 - An increase in the number of puncta in the "Inducer + Inhibitor" group compared to the "Inhibitor" alone group indicates an increase in autophagic flux.



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Figure 2: Experimental workflow for monitoring autophagic flux.

Monitoring Autophagosome-Lysosome Fusion

The fusion of autophagosomes with lysosomes is a critical step in the autophagic pathway. This can be visualized by co-localizing a marker for autophagosomes (e.g., GFP-LC3) with a lysosomal marker like **LysoSR-549**.

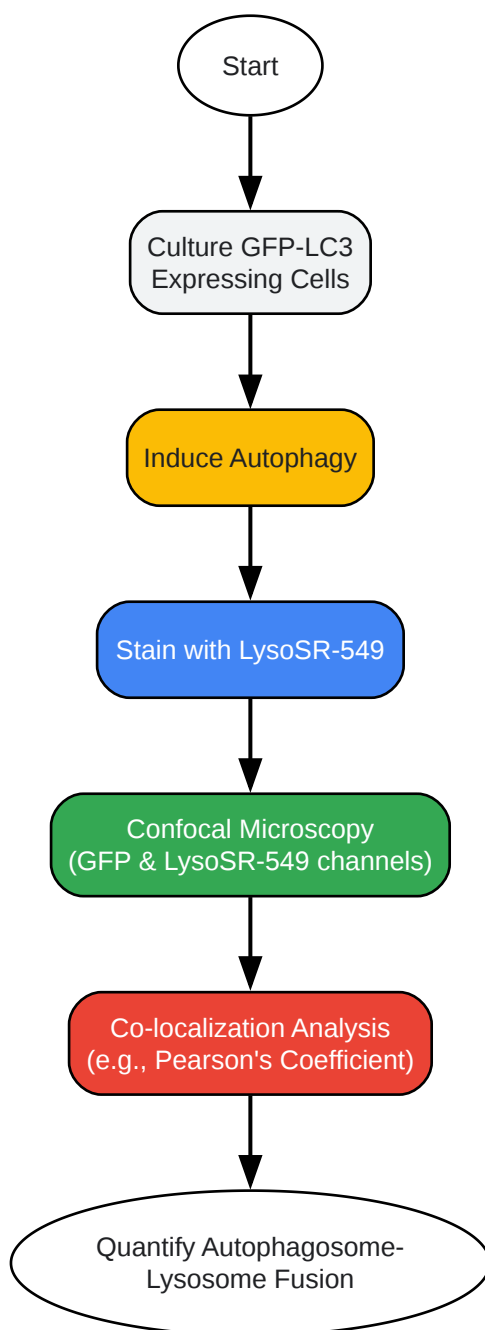
Objective: To visualize and quantify the fusion of autophagosomes with lysosomes.

Materials:

- Cells stably expressing an autophagosome marker (e.g., GFP-LC3)
- **LysoSR-549** stock solution
- Autophagy inducer
- Confocal microscope with appropriate laser lines and filter sets for both GFP and **LysoSR-549**

Procedure:

- Cell Culture and Treatment: Culture GFP-LC3 expressing cells on glass-bottom dishes and treat with an autophagy inducer as described in the previous protocol.
- **LysoSR-549** Staining: Stain the cells with **LysoSR-549** as described above.
- Confocal Imaging: Image the cells using a confocal microscope. Acquire images in both the green (GFP-LC3) and red (**LysoSR-549**) channels.
- Co-localization Analysis:
 - Analyze the acquired images for co-localization between the green and red signals. Yellow puncta in the merged image represent autolysosomes, where fusion has occurred.
 - Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient) to quantify the extent of fusion.



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Figure 3: Workflow for autophagosome-lysosome fusion assay.

Conclusion

LysoSR-549 is a powerful tool for investigating the role of lysosomes in autophagy. Its pH-sensitive fluorescence provides a dynamic readout of lysosomal state, which is critical for understanding the progression of this fundamental cellular process. By adapting established

protocols for lysosomotropic dyes, researchers can effectively utilize **LysoSR-549** to measure autophagic flux and visualize the fusion of autophagosomes with lysosomes. This guide provides a solid foundation for the application of **LysoSR-549** in autophagy research, empowering scientists to unravel the complexities of this pathway in health and disease.

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References

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